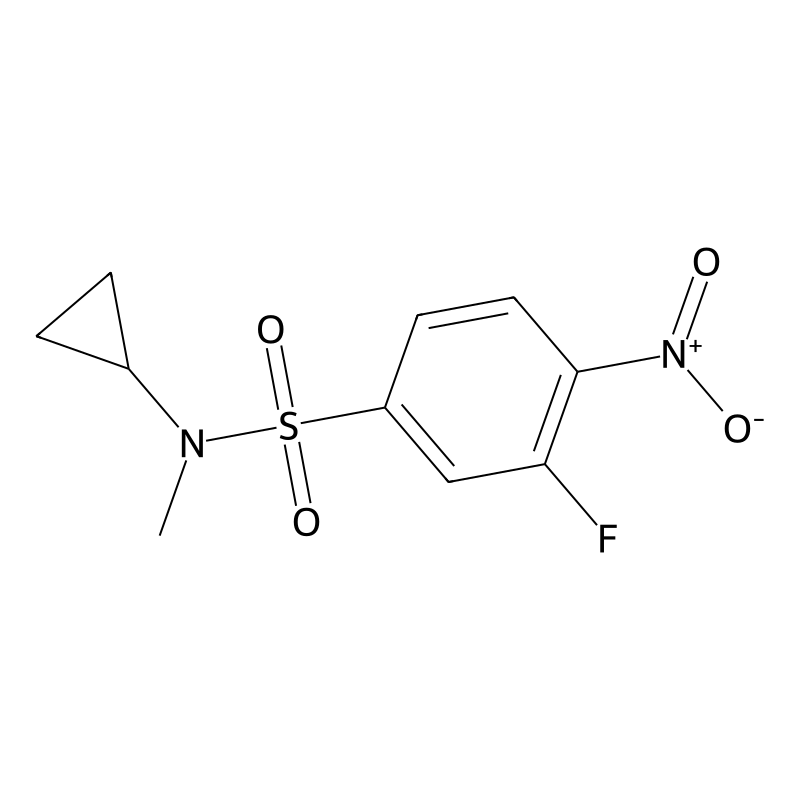

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is an organosulfur compound distinguished by its sulfonamide group attached to a benzene ring. This compound features several notable substituents: a cyclopropyl group, a fluorine atom, a methyl group, and a nitro group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities, making it a subject of interest in various fields of research and application .

- Oxidation: The nitro group can be oxidized further to form nitroso or higher oxidation state derivatives.

- Reduction: Under suitable conditions, the nitro group can be reduced to an amine.

- Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups .

These reactions highlight the compound's versatility in organic synthesis and its potential for modification.

Research into the biological activity of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide indicates that it may interact with various biomolecules. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the nitro group may undergo bioreduction within biological systems, leading to reactive intermediates that could affect cellular functions .

The synthesis of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. Common synthetic routes include:

- Sulfonation: A suitable benzene derivative is sulfonated to introduce the sulfonamide group.

- Nitration: The nitro group is added through nitration reactions.

- Fluorination: The fluorine atom is introduced via electrophilic fluorination methods.

- Cyclopropylation: Finally, the cyclopropyl group is incorporated through cyclopropanation techniques.

Each step requires careful control of reaction conditions, often involving strong acids, bases, and specific catalysts to achieve high yields and purity .

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide has a range of applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential biological interactions and effects on cellular processes.

- Medicine: It is explored as a pharmaceutical intermediate or active ingredient in drug formulations.

- Industry: Utilized in developing advanced materials and chemical processes due to its unique properties .

Studies focusing on the interactions of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide with biological targets have shown that it may inhibit specific enzymes related to metabolic pathways. The sulfonamide structure allows for competitive inhibition mechanisms against target enzymes, which could lead to therapeutic applications in treating bacterial infections or other diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide | Contains an amino group; potential for different biological activity |

| 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide | Lacks the cyclopropyl group; simpler structure |

| 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide | Features a methylcyclopropyl group; different steric effects |

| 3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide | Cyclobutyl instead of cyclopropyl; altered reactivity |

Uniqueness

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups. The structural rigidity provided by the cyclopropyl group enhances its chemical stability and reactivity, while the fluorine atom contributes to metabolic stability. This distinct profile makes it particularly interesting for further research and application in pharmaceuticals and materials science .